Doxantrazole

Description

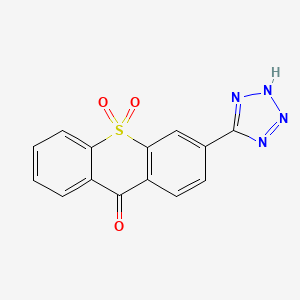

Structure

2D Structure

3D Structure

Properties

CAS No. |

51762-95-9 |

|---|---|

Molecular Formula |

C14H8N4O3S |

Molecular Weight |

312.31 g/mol |

IUPAC Name |

10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one |

InChI |

InChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18) |

InChI Key |

VIDCTSLIEZMQRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |

Other CAS No. |

51762-95-9 |

Pictograms |

Irritant |

Synonyms |

3-(5-tetrazolyl)thioxanthone-10,10-dioxide BW 59C doxantrazole |

Origin of Product |

United States |

Foundational & Exploratory

Doxantrazole: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

This document provides an in-depth technical overview of Doxantrazole, a potent anti-allergic agent. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a thioxanthenone core fused with a tetrazole ring. Its systematic IUPAC name is 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one.[1]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one[1] |

| CAS Number | 51762-95-9[2] |

| Molecular Formula | C₁₄H₈N₄O₃S[1] |

| Molecular Weight | 312.31 g/mol [1][2] |

| SMILES String | C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4 |

| InChI Key | VIDCTSLIEZMQRF-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Physical State | Solid (assumed) |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

| Solubility | Determination of aqueous solubility in biorelevant media is crucial for assessing oral bioavailability.[2] |

| XlogP | 1.4[1] |

Pharmacological Properties and Mechanism of Action

This compound is recognized for its anti-allergic properties, primarily functioning as a mast cell stabilizer.[2] Its mechanism of action is multifaceted, involving the inhibition of inflammatory mediator release and the modulation of intracellular signaling pathways.[2]

The primary mechanism of this compound involves the inhibition of calcium ion influx into mast cells, a critical step in the degranulation process that leads to the release of histamine and other inflammatory mediators.[2] Research also suggests that this compound's activity may precede calcium mobilization, potentially by influencing enzymes that regulate intracellular cyclic AMP (cAMP) levels, which in turn can affect membrane activation and calcium transport.[2]

Beyond its role in mast cell stabilization, this compound has been identified as a potent scavenger of reactive oxygen species (ROS), exhibiting approximately 10 times greater potency than sodium cromoglycate in some experimental models.[2]

Hypothetical Signaling Pathway of this compound in Mast Cells

The following diagram illustrates a hypothetical signaling pathway for the action of this compound in mast cells, based on its known effects on calcium influx and potential influence on cAMP.

Synthesis

The synthesis of this compound is a multi-step process that is not typically achieved in a single step.[2] The general strategy involves the initial construction of a functionalized thioxanthone precursor, followed by the formation of the tetrazole ring.[2]

Hypothetical Experimental Workflow for this compound Synthesis

The following diagram outlines a plausible, high-level workflow for the synthesis of this compound based on available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are hypothetical protocols based on general chemical principles and information gathered on related compounds.

Hypothetical Protocol for the Synthesis of Thioxanthone-2-carbonitrile (Intermediate 3)

-

Amidation of Thioxanthone-2-carboxylic acid: Thioxanthone-2-carboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated solution of aqueous ammonia. The mixture is stirred for 1 hour. The precipitate is filtered, washed with water, and dried to yield the primary amide.

-

Dehydration to the Nitrile: The primary amide (1 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield thioxanthone-2-carbonitrile.

Hypothetical Protocol for Mast Cell Degranulation Assay

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The sensitized cells are washed and pre-incubated with varying concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.

-

Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100). The inhibitory effect of this compound is determined by comparing the release in treated cells to that in vehicle-treated cells.

Safety and Toxicology

A comprehensive toxicology profile for this compound is not publicly available. As with any research chemical, it should be handled with appropriate safety precautions.

Table 3: Available Safety Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Table 4: Toxicological Data for this compound

| Test | Result |

| Acute Oral Toxicity (LD50) | Not available |

| Genotoxicity | Not available |

| Carcinogenicity | Not available |

| Reproductive Toxicity | Not available |

Clinical Studies

There is no readily available information on clinical trials conducted with this compound in humans. Its use has been primarily in preclinical research settings to investigate mast cell-mediated processes in models of allergic asthma, exercise-induced bronchoconstriction, and gastrointestinal hypersensitivity.[2]

Conclusion

This compound is a valuable research tool for investigating the roles of mast cells in various physiological and pathological processes. Its mechanism of action as a mast cell stabilizer and ROS scavenger makes it a compound of interest for further study in the context of allergic and inflammatory diseases. However, a significant lack of publicly available data on its physicochemical properties, detailed signaling mechanisms, and a comprehensive safety profile highlights the need for further investigation to fully characterize this compound for any potential therapeutic development.

References

Doxantrazole's Mechanism of Action in Mast Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxantrazole is a potent, orally active anti-allergic compound that functions primarily as a mast cell stabilizer.[1] Its mechanism of action is multifaceted, targeting key intracellular signaling pathways to prevent the release of histamine and other inflammatory mediators that are central to the allergic response. This technical guide delineates the core mechanisms of this compound, focusing on its effects on cyclic nucleotide and calcium signaling pathways within mast cells. It provides quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

The primary anti-allergic effect of this compound is achieved by preventing the degranulation of mast cells, a critical event in the initiation of type I hypersensitivity reactions. This stabilization is not due to a single molecular interaction but rather a cascade of effects that ultimately suppress the cellular machinery responsible for exocytosis. The core mechanism can be broken down into three interconnected processes:

-

Inhibition of Cyclic AMP Phosphodiesterase (PDE): this compound inhibits the activity of cyclic adenosine monophosphate (cAMP) phosphodiesterase, the enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP.

-

Modulation of Intracellular Calcium Levels: The elevation of intracellular cAMP levels interferes with the influx of extracellular calcium ions (Ca2+) that is essential for triggering mast cell degranulation.[1] The precise mechanism by which cAMP modulates Ca2+ influx is not fully elucidated but is a critical consequence of PDE inhibition.

-

Inhibition of Mediator Release: By preventing the requisite rise in intracellular Ca2+, this compound effectively blocks the downstream processes of granule fusion with the plasma membrane, thereby inhibiting the release of histamine and other pre-formed inflammatory mediators.

Beyond its effects on these signaling pathways, this compound has also been identified as a potent scavenger of reactive oxygen species (ROS), demonstrating approximately 10 times greater potency than sodium cromoglycate in some assays. This suggests an additional anti-inflammatory capacity by mitigating oxidative stress.[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound on key mast cell functions. The IC50 values have been estimated from graphical data presented in the cited literature and should be considered approximations.

Table 1: Inhibition of Histamine Release from Rat Peritoneal Mast Cells

| Secretagogue (Stimulant) | This compound IC50 (µM) | Notes |

| Anti-IgE | ~3 | Estimated from dose-response curves. |

| Concanavalin A | ~5 | Estimated from dose-response curves. |

| Compound 48/80 | > 100 | This compound is significantly less effective against this secretagogue. |

| Calcium Ionophore A23187 | Ineffective | Bypasses the signaling steps inhibited by this compound.[2][3] |

Table 2: Inhibition of Calcium Influx in Rat Peritoneal Mast Cells

| Measurement | This compound IC50 (µM) | Notes |

| Inhibition of 45Ca2+ Uptake (Anti-IgE stimulated) | ~4 | Correlates closely with the inhibition of histamine release. |

Table 3: Inhibition of cAMP Phosphodiesterase Activity

| Source of Enzyme | This compound IC50 (µM) | Notes |

| Rat Peritoneal Mast Cell Lysate | ~10 | Demonstrates direct inhibition of the enzyme. |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Mast Cells

Caption: Proposed signaling pathway for this compound in mast cells.

Experimental Workflow for Assessing this compound's Efficacy

References

A Technical Guide to the Synthesis and Derivatization of Doxantrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthetic pathways for Doxantrazole, a potent, orally active mast cell stabilizer.[1] It details the core synthesis strategy, key derivatization approaches for generating novel analogues, and the underlying signaling pathways related to its mechanism of action. This guide is intended to serve as a comprehensive resource for professionals engaged in medicinal chemistry and drug development.

Core Synthesis Pathway for this compound

The synthesis of this compound, chemically known as 2-(1H-tetrazol-5-yl)thioxanthen-9-one, is a multi-step process that can be broadly divided into two key stages: the construction of the functionalized thioxanthone backbone and the subsequent formation of the tetrazole ring.[1]

The general synthetic workflow begins with the formation of the core thioxanthone structure, which is then functionalized to introduce a nitrile group. This nitrile is the direct precursor to the tetrazole moiety, which is formed in the final step.

Caption: General two-stage synthetic workflow for this compound.

This protocol outlines the conversion of a thioxanthone-2-carbonitrile precursor to the final this compound product. This key step involves a [3+2] cycloaddition reaction.

Materials:

-

Thioxanthone-2-carbonitrile

-

Sodium Azide (NaN₃)

-

Lewis Acid Catalyst (e.g., Zinc(II) Bromide, ZnBr₂)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF)

-

Acid for workup (e.g., Hydrochloric acid, HCl)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thioxanthone-2-carbonitrile precursor in the anhydrous solvent.

-

Add the Lewis acid catalyst (e.g., ZnBr₂) to the solution and stir until dissolved.

-

Carefully add sodium azide to the reaction mixture. Caution: Azides are highly toxic and potentially explosive. Handle with appropriate safety measures.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding an aqueous acid solution.

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to yield pure this compound.[1]

Synthesis of this compound Derivatives

The this compound scaffold possesses several sites amenable to chemical transformation, allowing for the synthesis of a diverse library of derivatives.[1] Key strategies include oxidation of the central sulfur atom and substitution on the aromatic rings to probe structure-activity relationships (SAR).[1]

Caption: Key derivatization pathways for the this compound scaffold.

The sulfur atom in the central ring is susceptible to oxidation, which can significantly alter the electronic properties of the molecule and activate the aromatic rings for further reactions.[1]

Materials:

-

This compound or a suitable precursor

-

Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide)

-

Solvent (e.g., Dichloromethane, DCM)

Procedure:

-

Dissolve the this compound starting material in the chosen solvent at 0 °C.

-

Slowly add a solution of the oxidizing agent (e.g., 1.1 equivalents of mCPBA for the sulfoxide, or >2 equivalents for the sulfone) while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

-

Separate the organic layer, wash with aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the resulting sulfoxide or sulfone derivative by column chromatography.[1]

The following table provides an illustrative summary of reaction outcomes for the synthesis of various this compound derivatives. (Note: Data is representative and intended for comparative purposes).

| Derivative ID | R-Group / Modification | Synthetic Pathway | Yield (%) | Purity (%) | Reference Reaction |

| DOX-001 | (Parent Compound) | Core Synthesis | 75 | >98 | [1] |

| DOX-S01 | Sulfoxide | Oxidation (1 eq) | 85 | >99 | [1] |

| DOX-S02 | Sulfone | Oxidation (2 eq) | 82 | >99 | [1] |

| DOX-C4F | 4-Fluoro substitution | Aromatic Subst. | 65 | >97 | [1] |

| DOX-C7Cl | 7-Chloro substitution | Aromatic Subst. | 68 | >98 | [1] |

Mechanism of Action & Signaling Pathways

This compound functions as a mast cell stabilizer by inhibiting the degranulation process that releases histamine and other inflammatory mediators.[1] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) influx into mast cells, a critical step in the signaling cascade that triggers exocytosis of secretory granules.[1] Mast cells are key players in allergic and hypersensitivity responses.[2][3]

Caption: this compound's inhibition of the mast cell degranulation pathway.

Beyond pre-stored mediators like histamine, mast cell activation also leads to the de novo synthesis of lipid mediators such as prostaglandins and leukotrienes via the arachidonic acid pathway.[3][4] this compound's action of preventing the initial activation cascade helps to suppress both immediate and later-phase inflammatory responses.

References

- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mast Cell Mediators: Their Differential Release and the Secretory Pathways Involved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of prostaglandins and eicosanoids by the mast cell secretory granule - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Doxantrazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxantrazole is a potent mast cell stabilizer with demonstrated antiallergic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, thereby preventing their degranulation and the subsequent release of inflammatory mediators such as histamine. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various animal models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the in vivo efficacy of this compound in different animal models.

Table 1: Effect of this compound on Mast Cell Degranulation in a Rat Model of Delayed-Type Hypersensitivity (DTH)

| Animal Model | Treatment Protocol | Vehicle Control (Serum RMCP II, ng/mL) | This compound-Treated (Serum RMCP II, ng/mL) | Percent Inhibition | Reference |

| DNFB-sensitized Rats | 10 mg/kg this compound (i.p.) 30 min before and at time of challenge | Approx. 175 | Approx. 75 | ~57% | [1] |

RMCP II: Rat Mast Cell Protease II, a marker of mucosal mast cell degranulation. DNFB: Dinitrofluorobenzene, a sensitizing agent.

Table 2: Effect of this compound on Gastrointestinal Motility in Wild-Type (WT) and Cystic Fibrosis (CF) Mouse Models

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Wild-Type (WT) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Gastric Emptying | Significant increase | [2] |

| Cystic Fibrosis (CF) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Gastric Emptying | No significant effect | [2] |

| Wild-Type (WT) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Small Intestinal Transit | Slight but significant change in tracer distribution | [2] |

| Cystic Fibrosis (CF) Mice | 10 mg/kg/day this compound in liquid diet for 3 weeks | Small Intestinal Transit | No significant effect | [2] |

Experimental Protocols

Delayed-Type Hypersensitivity (DTH) Model in Rats

This protocol is based on the study investigating the effect of this compound on the DTH-induced increase in serum Rat Mast Cell Protease II (RMCP II).[1]

Animals: Male Wistar rats.

Sensitization: Rats are sensitized by the application of a sensitizing agent such as dinitrofluorobenzene (DNFB) to the skin.

Challenge: After a specific period to allow for sensitization, the rats are challenged, for example, by intragastric administration of a hapten like dinitrobenzene sulfonic acid (DNBS).

Drug Administration:

-

This compound is dissolved in 0.5% sodium bicarbonate.

-

A dose of 10 mg/kg body weight is administered via intraperitoneal (i.p.) injection.

-

The administration is performed 30 minutes before the challenge and again at the time of the challenge.

Endpoint Analysis:

-

Blood samples are collected at various time points post-challenge (e.g., 0-60 minutes).

-

Serum levels of RMCP II are quantified using an enzyme-linked immunosorbent assay (ELISA) to assess mucosal mast cell degranulation.

Gastrointestinal Motility Assessment in Mice

This protocol is adapted from a study evaluating the role of mast cells in gastrointestinal dysmotility in a cystic fibrosis mouse model.[2]

Animals: Wild-type (WT) and cystic fibrosis (CF) mice (e.g., Cftrtm1UNC).

Drug Administration:

-

This compound is mixed into a liquid elemental diet.

-

The drug is administered at a dose of 10 mg/kg/day for a period of 3 weeks.

Gastrointestinal Transit Measurement:

-

Fasting: Mice are fasted overnight with free access to water.

-

Tracer Gavage: A bolus of a non-absorbable fluorescent tracer (e.g., 100 µl of 25 mg/ml rhodamine dextran) is administered by gavage.

-

Sacrifice and Dissection: At a defined time point post-gavage (e.g., 20 minutes), the mice are euthanized. The gastrointestinal tract is dissected into the stomach, ten equal segments of the small intestine, and the large intestine.

-

Quantification: The content of each segment is flushed, and the fluorescence is measured using a fluorometer to determine the distribution of the tracer.

-

Gastric Emptying Calculation: Gastric emptying is calculated as the percentage of the tracer that has exited the stomach.

-

Small Intestinal Transit Analysis: The distribution of the tracer across the ten segments of the small intestine is analyzed to assess transit.

Visualizations

Signaling Pathway of this compound in Mast Cell Stabilization

This compound's primary mechanism of action is the stabilization of mast cells by inhibiting the influx of extracellular calcium (Ca2+), a critical step in the degranulation process. The following diagram illustrates the proposed signaling pathway.

Caption: this compound inhibits mast cell degranulation by blocking Ca²⁺ channels.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in an animal model of allergic inflammation or gastrointestinal dysmotility.

Caption: Workflow for in vivo this compound efficacy studies.

Conclusion

This compound has demonstrated clear in vivo efficacy in animal models of mast cell-mediated pathologies, particularly in the contexts of delayed-type hypersensitivity and gastrointestinal motility. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. The visualization of its mechanism of action and experimental workflows offers a clear conceptual framework for designing and interpreting future preclinical studies. Further research is warranted to fully elucidate the intricate signaling pathways modulated by this compound in vivo and to explore its efficacy in a broader range of animal models.

References

Doxantrazole: A Potent Scavenger of Reactive Oxygen Species

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Doxantrazole, a well-established antiallergic compound and mast cell stabilizer, has demonstrated significant potential as a potent scavenger of reactive oxygen species (ROS).[1][2] This dual functionality presents a compelling avenue for therapeutic development in inflammatory and allergic conditions where oxidative stress is a key pathological driver. This technical guide provides an in-depth overview of this compound's ROS scavenging capabilities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Quantitative Analysis of ROS Scavenging Efficacy

This compound has been shown to be a more potent ROS scavenger than sodium cromoglycate (SCG), another mast cell stabilizer.[1][2][3] The following table summarizes the key quantitative findings from a study utilizing lucigenin-dependent chemiluminescence (LDCL) to measure ROS production by guinea-pig alveolar macrophages.

| Stimulant | This compound Concentration | Inhibition of Total LDCL | Reference |

| Phorbol Myristate Acetate (PMA) | 1 mM | 75% | [2][3] |

| Zymosan | 0.1 - 1 mM | 30 - 80% | [2][3] |

| Hydrogen Peroxide & Peroxynitrite | Not Specified | ≤92% | [2][3] |

| Glucose/Glucose Oxidase (Cell-free) | Not Specified | 47 - 83% (with SCG) | [2][3] |

Table 1: Quantitative summary of this compound's ROS scavenging activity. LDCL (lucigenin-dependent chemiluminescence) is a measure of superoxide radical production.

Mechanism of Action: A Direct Scavenging Effect

The primary mechanism by which this compound mitigates oxidative stress is through the direct scavenging of ROS.[2][3] This includes key reactive species such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the reactive nitrogen species peroxynitrite (ONOO⁻).[2] This direct action suggests that this compound can neutralize existing free radicals, thereby preventing cellular damage.

While this compound is also known to stabilize mast cells by inhibiting calcium ion influx, the radical scavenging activity may represent an independent or complementary mechanism of action.[1][2][4] It has been proposed that this scavenging effect could contribute to its mast cell stabilizing properties, though further research is needed to fully elucidate this relationship.[2]

Caption: Proposed mechanism of this compound's direct ROS scavenging activity.

Experimental Protocols

The following outlines the key experimental methodology used to quantify the ROS scavenging effects of this compound.

Isolation and Culture of Guinea-Pig Alveolar Macrophages (AMs)

-

Animal Model: Specified pathogen-free male Dunkin Hartley guinea pigs (400-500 g) were used.[2]

-

Cell Isolation: Alveolar macrophages were obtained by bronchoalveolar lavage.

-

Cell Culture: Isolated AMs were cultured in a suitable medium for subsequent experiments.

Lucigenin-Dependent Chemiluminescence (LDCL) Assay for ROS Measurement

This assay measures the generation of superoxide radicals.

-

Principle: Lucigenin reacts with superoxide to produce a chemiluminescent signal that can be quantified.

-

Procedure:

-

Isolated guinea-pig alveolar macrophages (3x10⁵ cells) were placed in incubation buffer.[2]

-

Cells were stimulated with either phorbol myristate acetate (PMA) or zymosan to induce ROS production.[2]

-

This compound at various concentrations (0.1-1 mM) was co-incubated with the cells.[2][3]

-

The resulting chemiluminescence was measured over a 60-minute period to determine both peak and total ROS production.[2]

-

Cell-Free ROS Generation Assay

This assay confirms the direct scavenging effect of this compound, independent of cellular machinery.

-

Procedure:

Caption: Experimental workflow for assessing this compound's ROS scavenging in alveolar macrophages.

Signaling Pathways and Broader Implications

While the direct scavenging of ROS is a key mechanism, this compound's established role as a mast cell stabilizer suggests potential interactions with cellular signaling pathways. Its primary anti-allergic action involves the inhibition of calcium ion influx into mast cells, which in turn prevents the release of inflammatory mediators like histamine.[1] The interplay between ROS scavenging and calcium signaling in mast cells warrants further investigation.

Caption: Dual mechanisms of this compound: mast cell stabilization and ROS scavenging.

Conclusion and Future Directions

This compound exhibits potent reactive oxygen species scavenging properties, acting directly to neutralize a range of harmful free radicals. This activity is quantifiable and has been demonstrated in both cellular and cell-free systems. The dual action of this compound as both a mast cell stabilizer and an antioxidant presents a unique therapeutic profile.

Future research should focus on:

-

Elucidating the precise structural features of this compound responsible for its ROS scavenging activity.

-

Investigating the synergistic or independent nature of its antioxidant and mast cell stabilizing effects in various disease models.

-

Exploring the potential of this compound and its analogues in treating a broader range of inflammatory and neurodegenerative diseases where oxidative stress is a key etiological factor.

The information presented in this guide underscores the potential of this compound as a valuable tool for both basic research into oxidative stress and the development of novel therapeutics.

References

- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Sodium cromoglycate and this compound are oxygen radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site of action of the antiallergic drugs cromoglycate and this compound [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxantrazole: A Deep Dive into its Mechanism of Histamine Release Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxantrazole is a potent, orally active anti-allergic compound recognized for its role as a mast cell stabilizer. Its primary therapeutic action lies in the inhibition of histamine release, a critical event in the pathophysiology of allergic and inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Mast cells are key effector cells in the immune system, playing a central role in allergic reactions. Upon activation by various stimuli, including allergens cross-linking IgE antibodies bound to their surface receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. Among these, histamine is a primary mediator responsible for the characteristic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound has emerged as a significant pharmacological tool for studying and potentially treating mast cell-mediated disorders. Its ability to effectively suppress hypersensitivity responses has been demonstrated in various preclinical and clinical models, including allergic asthma, exercise-induced bronchoconstriction, and cold urticaria.[1] A notable advantage of this compound is its broad spectrum of activity, targeting both mucosal and connective tissue mast cells.[1] This guide delves into the intricate mechanisms by which this compound exerts its inhibitory effects on histamine release.

Mechanism of Action: Inhibition of Calcium Influx

The cornerstone of this compound's mast cell stabilizing activity is its ability to inhibit the influx of extracellular calcium ions (Ca2+) into the mast cell cytoplasm.[1] An increase in intracellular calcium concentration is the pivotal trigger for the fusion of histamine-containing granules with the plasma membrane and the subsequent exocytosis of their contents.

The signaling cascade leading to mast cell degranulation and the point of intervention by this compound can be visualized as follows:

Figure 1: Signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.

While the precise molecular target of this compound within the calcium influx machinery is not fully elucidated, evidence suggests its action may occur at steps prior to calcium ion incorporation.[1] One hypothesis is that this compound influences enzymes that modulate intracellular cyclic AMP (cAMP) levels, which in turn can affect membrane activation and calcium transport.[1]

Quantitative Analysis of Histamine Release Inhibition

| Compound | Species | Mast Cell Type | Stimulus | Inhibitory Activity | Reference |

| This compound | Rat | Peritoneal | Antigen | Effective Inhibition | [2] |

| This compound | Hamster | Peritoneal | Antigen | Less active than in rat | [2] |

| This compound | Mouse | Peritoneal | Antigen | Significantly less active | [2] |

| Disodium Cromoglycate | Rat | Peritoneal | Antigen | Effective Inhibition | [2] |

| Disodium Cromoglycate | Hamster | Peritoneal | Antigen | Less active than in rat | [2] |

| Disodium Cromoglycate | Mouse | Peritoneal | Antigen | Ineffective | [2] |

Table 1: Comparative inhibitory activity of this compound and disodium cromoglycate on histamine secretion from peritoneal mast cells of different species.

These findings underscore the species-specific differences in the pharmacological response to mast cell stabilizers and highlight the superior cross-species efficacy of this compound compared to disodium cromoglycate.

Experimental Protocols

To provide a practical framework for researchers, this section outlines a generalized protocol for assessing the inhibitory effect of this compound on histamine release from mast cells.

In Vitro Mast Cell Degranulation Assay

This protocol describes a common method for measuring histamine release from isolated mast cells.

Figure 2: General experimental workflow for in vitro mast cell degranulation assay.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats, mice, or hamsters by peritoneal lavage. The cell suspension is then purified to enrich the mast cell population.

-

Pre-incubation with this compound: The isolated mast cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 10-30 minutes) at 37°C.

-

Stimulation of Degranulation: Mast cell degranulation is induced by adding a secretagogue, such as an antigen (for sensitized cells) or a non-immunological stimulus like compound 48/80.

-

Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The supernatant is collected, and the amount of released histamine is quantified using a sensitive method like fluorometric assay or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that released in its absence (control).

In Vivo Models of Allergic Reaction

The efficacy of this compound can also be evaluated in animal models that mimic human allergic conditions.

Example: Passive Cutaneous Anaphylaxis (PCA) in Rats

-

Sensitization: Rats are passively sensitized by intradermal injection of IgE antibodies.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to the allergen challenge.

-

Allergen Challenge: The animals are challenged by intravenous injection of the specific antigen along with a dye (e.g., Evans blue) to visualize plasma extravasation.

-

Evaluation: The extent of the allergic reaction is quantified by measuring the size and intensity of the blueing reaction at the sensitized skin sites.

Beyond Calcium: Potential Role of Phosphodiesterase Inhibition

While inhibition of calcium influx is the primary mechanism, some evidence suggests that this compound's effects may also be linked to the modulation of intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP levels are known to suppress mast cell degranulation. One potential mechanism for increasing intracellular cAMP is the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.

Figure 3: The potential role of this compound in modulating the cAMP signaling pathway.

Although studies have shown that known PDE inhibitors can suppress histamine release, direct evidence of this compound acting as a potent PDE inhibitor in mast cells is still an area for further investigation.

Clinical Relevance and Future Directions

The ability of this compound to significantly suppress histamine release in various models of allergic reactions underscores its therapeutic potential.[3][4] Clinical studies in conditions like cold urticaria have demonstrated a reduction in histamine release following this compound treatment.[3]

Future research should focus on:

-

Elucidating the precise molecular target of this compound within the calcium signaling pathway.

-

Investigating the contribution of cAMP modulation to its overall mast cell stabilizing effect.

-

Conducting further clinical trials to establish its efficacy and safety profile in a broader range of allergic and inflammatory diseases.

Conclusion

This compound is a powerful inhibitor of histamine release from mast cells, primarily acting through the blockade of calcium influx, a critical step in the degranulation process. Its broad efficacy across different mast cell types and in various preclinical and clinical settings makes it a valuable tool for both research and potential therapeutic applications in allergic and inflammatory disorders. Further elucidation of its detailed molecular interactions will pave the way for the development of next-generation mast cell stabilizers with improved specificity and efficacy.

References

- 1. This compound|Mast Cell Stabilizer for Research [benchchem.com]

- 2. Differential effects of anti-allergic compounds on peritoneal mast cells of the rat, mouse and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cold urticaria: inhibition of cold-induced histamine release by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Doxantrazole's Differential Effects on Mucosal and Connective Tissue Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxantrazole is a potent mast cell stabilizing agent that has demonstrated efficacy in mitigating allergic and inflammatory responses. A key attribute of this compound for research and potential therapeutic applications is its activity against both mucosal and connective tissue mast cell populations. While both mast cell types are implicated in hypersensitivity reactions, they exhibit distinct phenotypic and functional characteristics, leading to differential responses to various secretagogues and pharmacological agents. This technical guide provides a comprehensive overview of the effects of this compound on these two critical mast cell subtypes, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways.

Introduction: The Dichotomy of Mast Cell Subtypes

Mast cells are key effector cells in allergic inflammation and innate immunity. They are broadly classified into two main phenotypes: mucosal mast cells (MMCs) and connective tissue mast cells (CTMCs). These subtypes differ in their anatomical location, granular content, and response to stimuli.

-

Mucosal Mast Cells (MMCs): Predominantly found in the lamina propria of the gastrointestinal tract and the respiratory epithelium. They are characterized by their content of tryptase and chondroitin sulfate proteoglycans.

-

Connective Tissue Mast Cells (CTMCs): Located in the skin, peritoneal cavity, and around blood vessels. Their granules contain both tryptase and chymase, as well as heparin proteoglycans.

These differences in composition and location translate to distinct roles in pathophysiology and varied sensitivity to mast cell stabilizing drugs.

Quantitative Analysis of this compound's Inhibitory Action

This compound exerts its mast cell stabilizing effect primarily by inhibiting the influx of calcium ions (Ca2+) into the mast cell, a critical step in the degranulation cascade. While this compound is known to act on both MMC and CTMC subtypes, the available quantitative data directly comparing its potency on each is limited. However, studies on human and rodent mast cells provide valuable insights.

Table 1: Comparative Inhibitory Effects of this compound on Histamine Release

| Mast Cell Type | Species | Tissue of Origin | Stimulus | This compound Concentration Range (mol/L) | Observed Effect | Citation |

| Mucosal Mast Cell (like) | Human | Intestinal Mucosa | Anti-IgE | 3 × 10⁻⁴ to 10⁻⁷ | Inhibition of histamine release | [1] |

| Connective Tissue Mast Cell (like) | Human | Lung | Anti-IgE | 3 × 10⁻⁴ to 10⁻⁷ | Inhibition of histamine release | [1] |

| Peritoneal Mast Cell (CTMC) | Rat | Peritoneal Cavity | Various secretagogues | Not specified in comparative study | Inhibition of histamine release | [2] |

| Mucosal Mast Cell | Rat | Intestinal Mucosa | Antigen | 5 mg/kg (i.p.) | Attenuation of visceral hypersensitivity (in vivo) | [3] |

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the stabilization of the mast cell membrane, thereby preventing degranulation and the release of inflammatory mediators. This is achieved through the inhibition of calcium influx, a crucial downstream event following IgE receptor (FcεRI) cross-linking.

Caption: this compound's primary mechanism of action involves the inhibition of calcium channels, thereby preventing mast cell degranulation.

Experimental Protocols

This section details standardized protocols for the isolation of mucosal and connective tissue mast cells and the subsequent assessment of this compound's inhibitory effects on their degranulation.

Isolation of Rat Peritoneal Mast Cells (Connective Tissue Mast Cells)

This protocol is adapted from established methods for harvesting CTMCs from the rat peritoneal cavity.

Caption: Workflow for the isolation of rat peritoneal mast cells (CTMCs).

Isolation of Rat Intestinal Mucosal Mast Cells

The isolation of MMCs is more complex due to their location within the intestinal mucosa. This protocol is a generalized representation of methods involving enzymatic digestion.

Caption: Generalized workflow for the isolation of rat intestinal mucosal mast cells (MMCs).

Mast Cell Degranulation (Histamine Release) Assay

This assay is used to quantify the inhibitory effect of this compound on mast cell degranulation.

-

Cell Preparation: Isolated mast cells (MMCs or CTMCs) are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) at a concentration of 10⁵ to 10⁶ cells/mL.

-

Pre-incubation with this compound: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Stimulation: Mast cell degranulation is induced by adding a secretagogue (e.g., anti-IgE, compound 48/80, or calcium ionophore A23187).

-

Incubation: The cell suspensions are incubated for 30-60 minutes at 37°C.

-

Termination: The reaction is stopped by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

Mediator Quantification: The supernatant is collected, and the amount of released histamine is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of histamine release is calculated relative to a positive control (cells stimulated without this compound) and a negative control (unstimulated cells). The inhibitory effect of this compound is then determined, and dose-response curves can be generated to calculate the IC50 value.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of both mucosal and connective tissue mast cells in various physiological and pathological processes. While it is established that this compound inhibits degranulation in both mast cell subtypes, a significant gap exists in the literature regarding a direct, quantitative comparison of its potency on these two populations, particularly in rodent models where their functional heterogeneity is most pronounced.

Future research should focus on conducting parallel in vitro studies on isolated and purified MMCs and CTMCs from the same species to generate comparative dose-response curves and IC50 values for this compound's inhibition of the release of various mediators (e.g., histamine, tryptase, leukotrienes). Such studies would provide a more definitive understanding of any subtype-specific effects of this compound and would be invaluable for the design and interpretation of in vivo experiments and for the potential development of more targeted mast cell-stabilizing therapies. Further investigation into the precise molecular interactions of this compound with the components of the calcium influx machinery in both mast cell subtypes would also be of significant interest.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential effects of anti-allergic compounds on peritoneal mast cells of the rat, mouse and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Doxantrazole's Impact on Calcium Ion Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Doxantrazole and Mast Cell Stabilization

This compound is a well-characterized antiallergic compound that functions as a mast cell stabilizer.[1] Mast cells play a pivotal role in allergic and inflammatory responses.[2][3] The activation of mast cells, typically initiated by allergens binding to IgE receptors, triggers a signaling cascade that culminates in the influx of extracellular calcium. This rise in intracellular calcium is the primary trigger for the fusion of histamine-containing granules with the cell membrane and their subsequent release, a process known as degranulation.[1]

This compound's therapeutic effect is believed to stem from its ability to interrupt this process by modulating calcium influx.[1] Some research suggests its mechanism may precede the actual entry of calcium, potentially by influencing intracellular cyclic AMP (cAMP) levels, which can, in turn, affect membrane activation and calcium transport.[1] Furthermore, this compound has been identified as a potent scavenger of reactive oxygen species (ROS), a property that may also contribute to its anti-inflammatory effects.[1]

Signaling Pathways in Mast Cell Activation

The activation of mast cells and the subsequent influx of calcium are governed by a complex signaling pathway. Understanding this pathway is crucial for elucidating the potential points of intervention for a drug like this compound.

Caption: Mast cell activation signaling cascade leading to calcium influx.

Quantitative Data on Calcium Ion Influx Inhibition

A critical aspect of characterizing this compound's mechanism of action is to quantify its inhibitory effect on calcium influx. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the calcium influx by 50%. While specific IC50 values for this compound in this context are not currently available in the cited literature, the following table illustrates how such data would be presented.

| Compound | Cell Type | Assay Method | Stimulus | IC50 (µM) | Reference |

| This compound | Rat Basophilic Leukemia (RBL-2H3) cells | Fura-2 AM Fluorimetry | IgE/Antigen | Data to be determined | N/A |

| This compound | Human Mast Cells (LAD2) | Whole-Cell Patch Clamp | Store Depletion (Thapsigargin) | Data to be determined | N/A |

| Reference Compound A | RBL-2H3 cells | Fura-2 AM Fluorimetry | IgE/Antigen | Example Value | Example Citation |

| Reference Compound B | LAD2 cells | Whole-Cell Patch Clamp | Store Depletion (Thapsigargin) | Example Value | Example Citation |

This table is a template for presenting quantitative data on the inhibition of calcium influx. The values for this compound are placeholders for data that would be generated through the experimental protocols outlined below.

Experimental Protocols

To quantitatively assess the impact of this compound on calcium ion influx, a combination of fluorescence-based assays and electrophysiological techniques is recommended.

Measurement of Intracellular Calcium using Fura-2 AM Fluorimetry

This method allows for the real-time measurement of changes in intracellular calcium concentration in a population of cells.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

DNP-BSA (Dinitrophenylated bovine serum albumin) antigen

-

Anti-DNP IgE

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media.

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-DNP IgE (0.5-1 µg/mL) for 12-24 hours.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the sensitized cells with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBS to remove extracellular dye.

-

-

This compound Incubation:

-

Prepare various concentrations of this compound in HBS.

-

Incubate the Fura-2 loaded cells with the this compound solutions or vehicle control for a predetermined time (e.g., 15-30 minutes).

-

-

Calcium Measurement:

-

Place the microplate in the fluorescence reader.

-

Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

-

Establish a baseline fluorescence reading.

-

Inject the DNP-BSA antigen to stimulate the cells.

-

Record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calculate the peak increase in the fluorescence ratio in response to the antigen for each this compound concentration.

-

Plot the percentage inhibition of the calcium response against the this compound concentration to determine the IC50 value.

-

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents across the cell membrane, allowing for the specific investigation of calcium channel activity.

Materials:

-

Human Mast Cells (e.g., LAD2) or RBL-2H3 cells

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (containing, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Intracellular (pipette) solution (containing, e.g., Cs-glutamate, CsCl, MgCl2, HEPES, EGTA, ATP, GTP)

-

Thapsigargin (to induce store-operated calcium entry)

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy.

-

-

Pipette Fabrication:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

-

Establishing a Whole-Cell Recording:

-

Mount a coverslip with cells on the microscope stage and perfuse with the extracellular solution.

-

Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Recording Calcium Currents:

-

Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

-

Apply voltage ramps or steps to elicit ion currents.

-

To specifically measure store-operated calcium entry (SOCE), include a calcium chelator like EGTA in the pipette solution to passively deplete intracellular calcium stores. Alternatively, perfuse the cell with thapsigargin to actively deplete the stores and activate the calcium release-activated calcium (CRAC) channels.

-

-

Application of this compound:

-

Once a stable calcium current is established, perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Record the effect of this compound on the calcium current.

-

-

Data Analysis:

-

Measure the amplitude of the calcium current before and after the application of this compound.

-

Construct a dose-response curve by applying different concentrations of this compound and plotting the percentage inhibition of the current.

-

Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

Investigating the impact of this compound on calcium ion influx is fundamental to a comprehensive understanding of its mast cell stabilizing properties. The methodologies outlined in this guide, including Fura-2 AM fluorimetry and whole-cell patch-clamp electrophysiology, provide a robust framework for quantifying the inhibitory effects of this compound on calcium signaling in mast cells. The generation of quantitative data, such as IC50 values, is essential for drug development and for elucidating the precise molecular mechanisms of action. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid for researchers in this field. Further research employing these techniques will be invaluable in fully characterizing the pharmacological profile of this compound.

References

Methodological & Application

Doxantrazole: A Potent Inhibitor of Mast Cell Degranulation for In Vitro Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine and enzymes like β-hexosaminidase. Doxantrazole is a mast cell stabilizer that effectively inhibits this degranulation process.[1] Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, a critical step in the signaling cascade leading to the release of inflammatory mediators.[1] This document provides detailed protocols for utilizing this compound in in vitro mast cell assays, specifically focusing on the inhibition of degranulation as measured by β-hexosaminidase release. This compound has been shown to be effective in inhibiting dextran-induced histamine release from rat mast cells in the concentration range of 0.03-3 µM.[2]

Data Presentation

The following table summarizes the effective concentration range of this compound in inhibiting mast cell degranulation. This data is crucial for designing dose-response experiments to evaluate the potency of this compound and other potential mast cell stabilizing compounds.

| Compound | Target | Assay Type | Effective Concentration Range (in vitro) | Cell Type | Reference |

| This compound | Mast Cell Degranulation | Histamine Release | 0.03 - 3 µM | Rat Peritoneal Mast Cells | [2] |

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol details the steps to measure the inhibitory effect of this compound on mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells (or other suitable mast cell line)

-

This compound

-

Dinitrophenyl-human serum albumin (DNP-BSA)

-

Anti-DNP IgE

-

Tyrode's Buffer (supplemented with 0.1% BSA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop Solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

Triton X-100 (0.1%)

-

96-well cell culture plates

-

Microplate reader (405 nm)

Methodology:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media until they reach 80-90% confluency.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours at 37°C.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in Tyrode's buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add the different concentrations of this compound (e.g., spanning the 0.03 - 3 µM range) to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer with solvent).

-

-

Induction of Degranulation:

-

Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to all wells except for the negative control (unstimulated cells) and total release wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plate at 4°C to pellet the cells.

-

Carefully collect the supernatant from each well and transfer it to a new 96-well plate.

-

To determine the total β-hexosaminidase content, lyse the cells in the remaining wells (including the "total release" wells) with 0.1% Triton X-100.

-

Add the pNAG substrate solution to each well of the supernatant and lysate plates.

-

Incubate the plates at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

-

% Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

-

-

Plot the percentage of inhibition (100 - % Release) against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of Mast Cell Degranulation and this compound Inhibition

Caption: this compound inhibits mast cell degranulation by blocking calcium channels.

Experimental Workflow for In Vitro Mast Cell Assay with this compound

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

References

Application of Doxantrazole in Gastrointestinal Motility Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxantrazole is a potent, orally active mast cell stabilizer that has emerged as a valuable pharmacological tool in preclinical research, particularly in the study of gastrointestinal (GI) motility and visceral hypersensitivity.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, a key process implicated in the pathophysiology of various GI disorders, including Irritable Bowel Syndrome (IBS).[1] this compound's ability to stabilize both mucosal and connective tissue mast cells provides a broad spectrum of action for investigating the role of these immune cells in GI function.[1] This document provides detailed application notes and experimental protocols for the use of this compound in gastrointestinal motility research.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the influx of calcium ions into mast cells, a critical step in the degranulation process that leads to the release of inflammatory mediators such as histamine.[1] Research suggests that this compound may also influence enzymes that modulate intracellular cyclic AMP (c-AMP) levels, which in turn can affect membrane activation and calcium transport.[1] Beyond mast cell stabilization, this compound has been identified as a potent scavenger of reactive oxygen species (ROS).[1]

Signaling Pathway of Mast Cell Stabilization by this compound

The following diagram illustrates the key signaling events in IgE-mediated mast cell activation and the putative points of intervention for this compound.

Caption: IgE-mediated mast cell activation pathway and inhibition by this compound.

Applications in Gastrointestinal Motility Research

This compound is a valuable tool for elucidating the role of mast cells in various aspects of gastrointestinal function and dysfunction.

Investigation of Visceral Hypersensitivity

Visceral hypersensitivity, a hallmark of IBS, can be modeled in animals. This compound has been shown to reverse stress-induced visceral hypersensitivity in a rat model of maternal separation, indicating the critical role of mast cell degranulation in this process.[3]

Modulation of Gastric Emptying and Intestinal Transit

Studies have shown that this compound can influence gastric emptying and small intestinal transit. In wild-type mice, this compound has been observed to significantly increase gastric emptying.

Elucidation of Neuro-immune Interactions

There is substantial evidence for communication between the enteric nervous system and mast cells in the gut. This compound can be used to interfere with this pathway, preventing the consequences of nerve-induced mast cell activation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on gastrointestinal parameters.

Table 1: Effect of this compound on Mast Cell Degranulation in a Rat Model of Delayed-Type Hypersensitivity

| Treatment Group | Dose | Route | Parameter Measured | Result | P-value |

| Vehicle | - | i.p. | Serum RMCP II (ng/mL) at 60 min post-challenge | ~150 | - |

| This compound | 10 mg/kg | i.p. | Serum RMCP II (ng/mL) at 60 min post-challenge | ~50 | < 0.05 |

Data adapted from a study on delayed-type hypersensitivity in rats, where Rat Mast Cell Protease II (RMCP II) is a marker of mucosal mast cell degranulation.

Table 2: Effect of this compound on Gastric Emptying in Mice

| Animal Model | Treatment | Dose | Route | Effect on Gastric Emptying |

| Wild-Type Mice | This compound | Not Specified | Not Specified | Significant Increase |

| Cystic Fibrosis Mice | This compound | Not Specified | Not Specified | No Significant Effect |

Experimental Protocols

Protocol 1: Evaluation of Visceral Hypersensitivity in a Rat Maternal Separation Model

This protocol is adapted from established models of stress-induced visceral hypersensitivity.

Workflow:

Caption: Experimental workflow for visceral hypersensitivity assessment.

Methodology:

-

Maternal Separation: From postnatal day 2 to 14, separate pups from their dam for 3 hours daily. House the dam in a separate cage with food and water. Pups should be placed on a heating pad to maintain body temperature.

-

Weaning and Housing: Wean pups on postnatal day 21 and house them in groups.

-

Surgical Implantation of EMG Electrodes: At 8-10 weeks of age, surgically implant bipolar electrodes into the external oblique musculature for electromyographic (EMG) recording of the visceromotor response (VMR). Allow a one-week recovery period.

-

Baseline VMR Measurement: Record the baseline VMR to colorectal distension (CRD) by inflating a balloon catheter in the distal colon to various pressures (e.g., 20, 40, 60, 80 mmHg).

-

Acute Water Avoidance Stress: Place the rat on a small platform in a container filled with water for 1 hour.

-

Post-Stress VMR Measurement: 24 hours after the water avoidance stress, repeat the VMR measurement to assess for visceral hypersensitivity.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

-

Final VMR Measurement: One hour after drug administration, perform a final VMR measurement to determine the effect of this compound on visceral hypersensitivity.

Protocol 2: Measurement of Gastric Emptying in Mice

Methodology:

-

Fasting: Fast mice overnight but allow free access to water.

-

Gavage of Fluorescent Tracer: Administer a non-absorbable fluorescent tracer (e.g., 70-kDa FITC-dextran) by oral gavage.

-

Time Points: Euthanize mice at predetermined time points after gavage (e.g., 20 and 90 minutes).

-

Tissue Collection: Clamp the pylorus and cardia, and carefully excise the stomach and small intestine.

-

Quantification: Measure the fluorescence intensity in the stomach and the small intestine (divided into segments). Gastric emptying is calculated as the percentage of total fluorescence that has exited the stomach.

Protocol 3: Measurement of Intestinal Permeability using Ussing Chambers

Methodology:

-

Tissue Preparation: Euthanize the animal and excise a segment of the intestine (e.g., jejunum or colon).

-

Mounting: Mount the intestinal segment in an Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Equilibrate the tissue in oxygenated Krebs buffer at 37°C.

-

Measurement of Transepithelial Electrical Resistance (TEER): Measure the baseline TEER as an indicator of tissue integrity.

-

Permeability Assay: Add a fluorescent tracer (e.g., FITC-dextran) to the mucosal side.

-

Sampling: Collect samples from the serosal side at regular intervals.

-

Quantification: Measure the fluorescence in the serosal samples to determine the flux of the tracer across the epithelium, which is a measure of intestinal permeability.

Clinical Trial Information

To date, a thorough search of clinical trial registries has not identified any clinical trials of this compound for the treatment of gastrointestinal motility disorders in humans. Its use remains restricted to preclinical research.

Conclusion

This compound is a valuable research tool for investigating the role of mast cells in the complex interplay of factors that regulate gastrointestinal motility and sensation. The protocols outlined in this document provide a framework for utilizing this compound to explore its potential in modulating GI function in various preclinical models. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential therapeutic applications.

References

Doxantrazole Application Notes and Protocols for Rat Models of Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of doxantrazole, a potent mast cell stabilizer, in preclinical rat models of visceral hypersensitivity. The following sections detail the effective dosage, experimental protocols, and the underlying mechanism of action, offering a practical guide for researchers investigating visceral pain and developing novel analgesic therapies.

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased pain perception originating from the internal organs. Mast cell activation and the subsequent release of inflammatory mediators are recognized as key contributors to the development of this condition. This compound has been identified as an effective agent in mitigating visceral hypersensitivity by preventing mast cell degranulation.

Quantitative Data Summary

The efficacy of this compound in reducing visceral hypersensitivity in rat models has been demonstrated across different studies and dosages. The following table summarizes the key quantitative findings:

| Rat Model of Visceral Hypersensitivity | This compound Dosage (Intraperitoneal) | Assessment Method | Key Findings | Reference |

| Stress-Induced (Partial Restraint) | Not specified in abstract | Number of abdominal cramps in response to rectal distension (0.4-1.2 mL) | This compound antagonized the stress-induced enhancement of abdominal cramps. | [1] |

| Protease-Activated Receptor-2 (PAR-2) Agonist-Induced | 1 mg/kg | Abdominal contractions in response to rectal distension | This compound diminished the PAR-2 agonist-induced hyperalgesia for all volumes of distension. | [2][3] |

| Stress-Induced (Water Avoidance in Maternally Separated Rats) | Not specified in abstract | Visceromotor response to colonic distension | This compound reversed the stress-induced visceral hypersensitivity. | [4] |

Experimental Protocols

This section outlines a detailed methodology for inducing visceral hypersensitivity in rats and assessing the therapeutic effects of this compound.

Animal Model of Stress-Induced Visceral Hypersensitivity

This protocol is adapted from studies using partial restraint stress to induce visceral hypersensitivity.

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Restraint device

-

Electromyography (EMG) recording equipment

-

Colorectal distension balloon catheter and inflation system

Procedure:

-

Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

EMG Electrode Implantation (optional but recommended for precise measurement):

-

Anesthetize the rats with an appropriate anesthetic agent.

-

Surgically implant bipolar electrodes into the external oblique musculature, just superior to the inguinal ligament.

-

Allow a recovery period of at least 3-5 days.

-

-

Induction of Visceral Hypersensitivity:

-

Subject the rats to partial restraint stress for a defined period (e.g., 2 hours).

-

-

This compound Administration:

-

Administer this compound (e.g., 1 mg/kg or 10 mg/kg) or vehicle intraperitoneally 30 minutes prior to the induction of stress[1].

-

-

Assessment of Visceral Sensitivity via Colorectal Distension (CRD):

-

30 minutes after the stress period, lightly anesthetize the rats (if not using EMG in conscious animals).

-

Gently insert a lubricated balloon catheter into the rectum, with the balloon positioned approximately 2 cm from the anus.

-

Perform graded colorectal distension by inflating the balloon with increasing volumes of water or air (e.g., 0.4, 0.6, 0.8, 1.0, 1.2 mL) for a set duration (e.g., 20-30 seconds) with a rest period between distensions (e.g., 4 minutes)[1][5][6][7].

-

-

Data Acquisition and Analysis:

-

Record the visceromotor response (VMR) as the number of abdominal muscle contractions via EMG or visually score the abdominal withdrawal reflex (AWR) based on a standardized scale (see table below).

-

Compare the VMR or AWR scores between the this compound-treated and vehicle-treated groups.

-

Abdominal Withdrawal Reflex (AWR) Scoring System:

| Score | Behavioral Response |

| 0 | No behavioral response |

| 1 | Brief head movement followed by immobility |

| 2 | Contraction of abdominal muscles |

| 3 | Lifting of the abdomen |

| 4 | Body arching and lifting of pelvic structures |

Animal Model of Chemically-Induced Visceral Hypersensitivity

This protocol is based on the use of a PAR-2 activating peptide to induce visceral hypersensitivity.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

PAR-2 activating peptide (SLIGRL-NH2)

-

Intracolonic infusion catheter

-

Colorectal distension equipment

Procedure:

-

Animal Acclimation and Preparation: As described in the previous protocol.

-

Induction of Visceral Hypersensitivity:

-

Lightly anesthetize the rats.

-

Administer the PAR-2 activating peptide via intracolonic infusion.

-

-

This compound Administration:

-

Administer this compound (1 mg/kg, i.p.) 2 hours before and 6 hours after the intracolonic infusion of the PAR-2 agonist[3].

-

-

Assessment of Visceral Sensitivity:

-

Perform colorectal distension and assess the visceromotor response or AWR scores as described previously, typically 24 hours after the induction of hypersensitivity.

-

-

Data Analysis:

-

Compare the responses between the this compound-treated and control groups.

-

Mechanism of Action: Mast Cell Stabilization

This compound exerts its analgesic effect in visceral hypersensitivity primarily through the stabilization of mast cells. The proposed signaling pathway is as follows:

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the efficacy of this compound in a rat model of visceral hypersensitivity.

References

- 1. Stress-induced visceral hypersensitivity to rectal distension in rats: role of CRF and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Dexamethasone prevents visceral hyperalgesia but not colonic permeability increase induced by luminal protease-activated receptor-2 agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of intracolonic acetic acid on responses to colorectal distension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Doxantrazole in Ussing Chamber Ion Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxantrazole is a mast cell stabilizer recognized for its anti-allergic properties.[1] Its primary mechanism of action involves the inhibition of calcium ion influx into mast cells, which in turn prevents the degranulation and release of inflammatory mediators such as histamine.[1] In the context of gastrointestinal research, particularly in studies of intestinal anaphylaxis, this compound has been identified as a valuable tool for investigating the role of mast cells in modulating epithelial ion transport.[1][2][3][4]